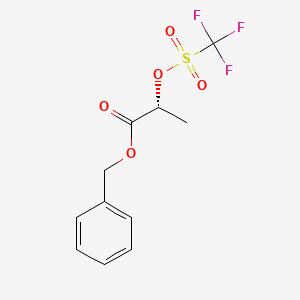
(R)-benzyl alpha-trifluoromethanesulphonyloxy propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate is a chiral compound that features a trifluoromethylsulfonyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate typically involves the esterification of ®-2-(Trifluoromethylsulfonyloxy)propionic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethylsulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are typically employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic substitution and hydrolysis reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl ®-2-(Trifluoromethylsulfonyloxy)propionate: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Methyl ®-2-(Trifluoromethylsulfonyloxy)propionate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Uniqueness
®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate is unique due to its benzyl ester group, which can influence its reactivity and interaction with biological targets. The benzyl group can provide additional steric hindrance and electronic effects, potentially enhancing the compound’s selectivity and potency in various applications .
Propriétés
Formule moléculaire |
C11H11F3O5S |
|---|---|
Poids moléculaire |
312.26 g/mol |
Nom IUPAC |
benzyl (2R)-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C11H11F3O5S/c1-8(19-20(16,17)11(12,13)14)10(15)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
Clé InChI |
OCZJJSVVVXDQQC-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C(=O)OCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
SMILES canonique |
CC(C(=O)OCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)
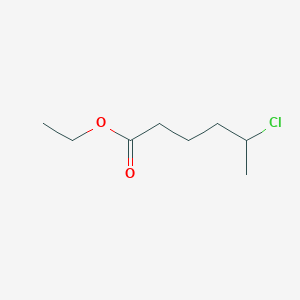
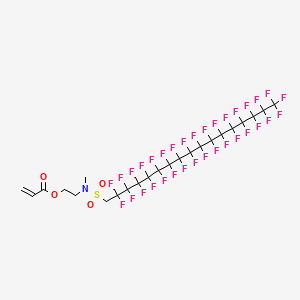

![4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
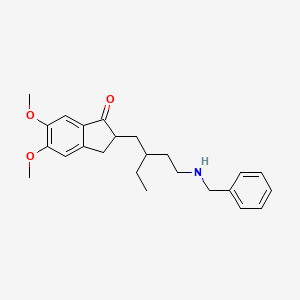
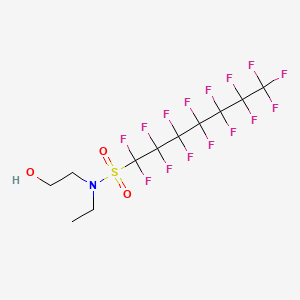
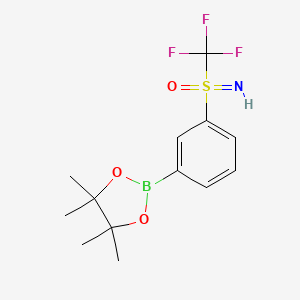
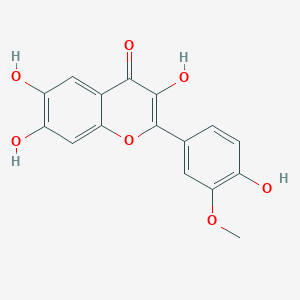

![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)

